N-propylbenzene-1,4-disulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N-propylbenzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUETUYERGDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Propylbenzene 1,4 Disulfonamide
Optimized Synthetic Pathways for N-Propylbenzene-1,4-disulfonamide
The synthesis of this compound is not extensively documented in the scientific literature, necessitating a rational design based on established organic chemistry principles. A plausible and efficient synthetic route involves a two-step process: the disulfonation of n-propylbenzene followed by the conversion of the resulting disulfonic acid to the desired disulfonamide.
Strategic Selection and Synthesis of Precursor Molecules
The primary precursor for the synthesis of this compound is n-propylbenzene. This starting material can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride to form propiophenone, followed by a Wolff-Kishner or Clemmensen reduction to yield n-propylbenzene. researchgate.net
The subsequent key step is the disulfonation of n-propylbenzene. The propyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, the sulfonation of n-propylbenzene is expected to yield a mixture of sulfonic acid isomers. To favor the formation of the desired 1,4-disubstituted product, careful control of reaction conditions is crucial.
Reaction Condition Optimization and Yield Enhancement Strategies
The direct sulfonation of n-propylbenzene with fuming sulfuric acid (oleum) is a viable method for introducing the sulfonic acid groups. The reaction is typically carried out by heating the alkylbenzene with an excess of oleum (B3057394). The ratio of isomers formed is sensitive to reaction time, temperature, and the concentration of sulfur trioxide in the sulfuric acid. utwente.nl Studies on the sulfonation of similar alkylbenzenes, such as toluene (B28343) and ethylbenzene, have shown that while a mixture of isomers is often obtained, the para-isomer can be favored under certain conditions. utwente.nlmsu.edu
To obtain benzene-1,4-disulfonic acid, a common strategy involves the sulfonation of benzene with a significant excess of sulfuric acid or oleum at elevated temperatures. google.com The initial sulfonation yields benzenesulfonic acid, which is then forced to undergo a second sulfonation. The sulfonic acid group is a meta-director, but under harsh conditions, the thermodynamically more stable para-isomer can be formed.
Once n-propylbenzene-1,4-disulfonic acid is obtained, it can be converted to the corresponding disulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net
The final step is the amidation of the disulfonyl chloride. This is accomplished by reacting n-propylbenzene-1,4-disulfonyl chloride with ammonia (B1221849) or a primary amine, in this case, propylamine (B44156) is not used here as the N-propyl group is already on the benzene ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net
Table 1: Representative Reaction Conditions for the Sulfonation of Alkylbenzenes
| Alkylbenzene | Sulfonating Agent | Temperature (°C) | Reaction Time (h) | Major Products | Reference |
| Toluene | Fuming Sulfuric Acid | 100 | 1 | Mixture of o- and p-toluenesulfonic acid | msu.edu |
| Ethylbenzene | 98% Sulfuric Acid | 190 | 8 | Mixture of m- and p-ethylbenzenesulfonic acid | google.com |
| Benzene | Fuming Sulfuric Acid | 200-240 | 6 | Benzene-1,3-disulfonic acid | researchgate.net |
Note: The conditions presented are for related compounds and serve as a general guideline. Optimization would be necessary for the specific synthesis of this compound.
Advanced Purification and Isolation Techniques for the Target Compound
The purification of this compound is critical to obtaining a product of high purity. Common purification methods for sulfonamides include recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the sulfonamide at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will result in its crystallization upon cooling, leaving impurities dissolved in the mother liquor.
For more challenging separations, column chromatography is employed. Silica gel is a common stationary phase for the purification of sulfonamides. The mobile phase, a mixture of solvents of varying polarity, is chosen to achieve optimal separation of the desired product from any byproducts or unreacted starting materials. researchgate.net In some cases, reverse-phase high-performance liquid chromatography (HPLC) may be utilized for analytical or preparative-scale purification of sulfonamides. google.com
Derivatization and Analogue Synthesis Strategies for this compound
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogues. These modifications can be broadly categorized into those occurring at the N-propyl moiety and those involving the aromatic ring.
Structural Modification at the N-Propyl Moiety
The sulfonamide nitrogen atoms provide opportunities for further functionalization. While the target compound already possesses an N-propyl group, for the unsubstituted sulfonamide (benzene-1,4-disulfonamide), N-alkylation is a common derivatization reaction. This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. beilstein-journals.org For this compound, if one of the sulfonamide groups is unsubstituted, it could be selectively alkylated.
Aromatic Ring Functionalization and Substituent Effects on Reactivity
The benzene ring of this compound can undergo various electrophilic aromatic substitution reactions, such as nitration and halogenation. The two sulfonamide groups are strongly deactivating and meta-directing. libretexts.org This means that electrophilic substitution will be more challenging compared to benzene and will primarily occur at the positions meta to the sulfonamide groups (positions 2, 3, 5, and 6 relative to the propyl group at position 1).
Nitration: The nitration of aromatic sulfonamides can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.orggoogle.com The nitro group would be introduced at a position meta to the existing sulfonamide groups.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst. Again, the substitution would be directed to the meta positions. google.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult to perform on strongly deactivated rings like benzenedisulfonamide. The presence of two strongly electron-withdrawing sulfonamide groups makes the aromatic ring much less nucleophilic, thus hindering the reaction with the electrophile. nih.govresearchgate.net
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-propylbenzene-1,4-disulfonamide |
| Bromination | Br₂, FeBr₃ | 2-Bromo-N-propylbenzene-1,4-disulfonamide |
| Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed |
Note: The regioselectivity is predicted based on the directing effects of the substituents. The propyl group is ortho-, para-directing, while the sulfonamide groups are meta-directing. The strong deactivating effect of the two sulfonamide groups is expected to dominate.
Tailoring Sulfonamide Linker Architectures and Amide Substitutions
The architecture of the sulfonamide linker and the nature of the substitutions on the amide nitrogen atoms are critical determinants of a molecule's biological activity and properties. In the context of drug discovery, the sulfonamide group is a widely utilized functional group due to its hydrolytic stability and its capacity to act as a hydrogen bond acceptor. mdpi.com Research into benzene-1,4-disulfonamide (B103779) derivatives has shown that the distance and orientation between the two sulfonamide moieties are crucial for potency, as demonstrated by the loss of activity when the core is changed from a para-substituted benzene ring to a meta-substituted one. nih.gov
The linker, which connects the core benzenedisulfonamide structure to various substituents, can be modified to optimize the compound's interaction with its biological target. These modifications can include altering the length, rigidity, and polarity of the linker.
One common strategy involves the introduction of heterocyclic rings into the linker. nih.gov For example, incorporating a piperidine (B6355638) ring has been shown to be highly effective in certain series of oxidative phosphorylation inhibitors, with a 3-substituted piperidine being critical for retaining potency. nih.gov This suggests that an optimal angle and distance between the substituent and the disulfonamide core are required for activity. nih.gov Further modifications, such as introducing a hydroxyl group or a bridge on the piperidine ring, have been found to be moderately tolerated. nih.gov
Another approach involves varying the spacer that connects the sulfonamide to other functional groups. In one study, aliphatic sulfonic acid tails were attached to a benzenesulfonamide (B165840) scaffold using a 1,2,3-triazole linker with different spacer types to create membrane-impermeant inhibitors. mdpi.com The use of bioisosteric replacements, such as substituting an ester with a 1,2,4-oxadiazole (B8745197) or an isoxazole, is another tactic employed to address metabolic liabilities, although this can sometimes lead to a loss of potency. nih.gov
The groups attached to the nitrogen atoms of the sulfonamide (-SO₂NHR) play a significant role in defining the molecule's properties. The synthesis of this compound itself involves the reaction of benzene-1,4-disulfonyl chloride with propylamine. By varying the amine used in this step, a wide array of N-substituted derivatives can be generated.
Structure-activity relationship (SAR) studies on benzene-1,4-disulfonamide analogs have provided valuable insights. For instance, in a series of compounds designed as oxidative phosphorylation inhibitors, modifications to the amide substituents were extensively explored. nih.gov It was observed that while the left-hand side of the molecule was more tolerant to structural changes, introducing an amide group on this side was a tolerated modification to lower the calculated lipophilicity (cLogP). nih.gov
The following table summarizes the effects of various substitutions on the activity of benzene-1,4-disulfonamide derivatives against cancer cell lines, as reported in a study on oxidative phosphorylation inhibitors. nih.gov
| Compound ID | Linker/Substitution Modification | MIA PaCa-2 IC₅₀ (μM) | BxPC-3 IC₅₀ (μM) |
|---|---|---|---|
| 21 | Pyridine core | 1.3 | 1.4 |
| 25 | Amide introduction on left-hand side | 0.8 | 0.61 |
| 34 | Ethyl ester replaced with 1,2,4-oxadiazole | 4.1 | 2.9 |
| 35 | Ethyl ester replaced with isoxazole | 4.9 | 7.7 |
| 51 | Piperidine linker | 0.07 | 0.2 |
| 53 | Terminal 3-isopropyl-1,2,4-oxadiazole | 0.05 | NT |
IC₅₀: Half-maximal inhibitory concentration. NT: Not Tested. Data sourced from a study on OXPHOS inhibitors. nih.gov
The data clearly indicate that specific linker architectures and amide substitutions can dramatically influence inhibitory potency. For example, the incorporation of a piperidine linker (Compound 51) or a terminal oxadiazole group (Compound 53) led to highly potent compounds with nanomolar efficacy. nih.gov This highlights the power of tailoring these specific molecular features to optimize the desired biological activity.
Advanced Structural Characterization and Conformational Analysis of N Propylbenzene 1,4 Disulfonamide
Spectroscopic Methodologies for Comprehensive Structural Elucidation
A combination of high-resolution spectroscopic techniques is indispensable for unambiguously determining the chemical structure of N-propylbenzene-1,4-disulfonamide, from its atomic connectivity to the spatial arrangement of its constituent atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of this compound, offering detailed insights into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the propyl group and the aromatic ring protons. The propyl group would present as a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the sulfonamide nitrogen. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would likely appear as a set of two doublets, characteristic of an AA'BB' spin system, due to the magnetic inequivalence of the protons ortho and meta to the sulfonamide groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide groups. libretexts.orgchemistrysteps.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom. docbrown.info For this compound, distinct peaks are expected for the three carbons of the propyl group and the carbons of the benzene ring. The aromatic region would display signals for the carbon atoms attached to the sulfonamide groups and the unsubstituted aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the substitution pattern and the electronic effects of the sulfonamide moieties. docbrown.infohmdb.ca
| Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) |
| Aromatic-H (ortho to SO₂NH₂) | 7.8 - 8.0 | Aromatic-C (ipso-SO₂NH₂) | 140 - 145 |
| Aromatic-H (ortho to SO₂NHR) | 7.8 - 8.0 | Aromatic-C (ipso-SO₂NHR) | 140 - 145 |
| Aromatic-H (meta to SO₂NH₂) | 7.4 - 7.6 | Aromatic-C (ortho to SO₂NH₂) | 127 - 129 |
| Aromatic-H (meta to SO₂NHR) | 7.4 - 7.6 | Aromatic-C (ortho to SO₂NHR) | 127 - 129 |
| N-CH₂- | 2.9 - 3.1 | N-CH₂- | 45 - 50 |
| -CH₂-CH₃ | 1.5 - 1.7 | -CH₂-CH₃ | 22 - 25 |
| -CH₃ | 0.8 - 1.0 | -CH₃ | 10 - 12 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns. libretexts.orgchemistrysteps.comdocbrown.info
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are crucial for the unambiguous confirmation of the molecular formula of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the N-propyl bond, loss of the propyl group, and fragmentation of the sulfonamide moieties, including the loss of SO₂. The fragmentation of the propylbenzene (B89791) moiety itself can also contribute to the observed spectrum. researchgate.netnih.govdocbrown.info
| Ion | m/z (expected) | Description |
| [M]⁺ | 278 | Molecular ion |
| [M - CH₃CH₂CH₂]⁺ | 235 | Loss of propyl radical |
| [M - SO₂]⁺ | 214 | Loss of sulfur dioxide |
| [C₆H₄(SO₂NH₂)SO₂]⁺ | 156 | Fragment from cleavage of the N-propyl bond |
| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |
| [C₃H₇]⁺ | 43 | Propyl cation |
Note: The expected m/z values are based on the molecular structure and common fragmentation patterns of related compounds. docbrown.infonih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the various functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide groups. The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, usually found in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹. researchgate.netdocbrown.infolongdom.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the S=O bonds often gives a strong Raman signal. Aromatic ring vibrations, particularly the ring breathing mode, are also typically prominent in the Raman spectrum. longdom.orgresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| S=O Asymmetric Stretch | 1300 - 1350 | IR |
| S=O Symmetric Stretch | 1150 - 1180 | IR, Raman |
| C-N Stretch | 1100 - 1300 | IR |
| S-N Stretch | 900 - 950 | IR |
| Aromatic Ring Vibrations | 1400 - 1600 | IR, Raman |
Note: Expected wavenumber ranges are based on characteristic frequencies for the respective functional groups. researchgate.netdocbrown.infolongdom.orgresearchgate.net
Solid-State Structural Investigations of this compound
Understanding the three-dimensional arrangement of molecules in the solid state is crucial for comprehending the physical properties and intermolecular interactions of this compound.
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. While specific crystallographic data for this compound is not publicly available, analysis of related N-substituted benzenesulfonamides suggests that the sulfonamide groups will adopt a tetrahedral geometry around the sulfur atoms. nih.govresearchgate.net The orientation of the propyl group relative to the benzene ring will be a key conformational feature.
Computational Approaches to Molecular Conformation and Dynamics
The inherent flexibility of the N-propyl group and the rotational freedom around the S-N and S-C bonds in this compound give rise to a complex conformational landscape. Computational chemistry provides powerful tools to explore this landscape, offering insights into the molecule's preferred shapes, energy barriers between different conformations, and its dynamic behavior in solution.
Quantum Chemical Calculations for Conformational Landscapes and Energy Minima
Quantum chemical calculations are instrumental in mapping the potential energy surface of this compound to identify stable conformers and the transition states that connect them. These calculations, typically employing Density Functional Theory (DFT), provide precise information on the geometric parameters and relative energies of different molecular arrangements.
A systematic conformational search is generally the first step. This involves rotating the key dihedral angles, such as the C-C-N-S and C-S-N-C angles, to generate a wide range of possible starting geometries. Each of these geometries is then optimized to find the nearest local energy minimum. The results of such a hypothetical analysis would likely reveal several low-energy conformers. The primary differences between these conformers would arise from the orientation of the n-propyl group relative to the benzene ring and the geometry around the sulfonamide nitrogen atoms.
For instance, a relaxed potential energy surface scan, where the dihedral angle defining the orientation of the propyl group is systematically varied, can elucidate the energy barriers to rotation. The resulting energy profile would highlight the most stable (lowest energy) conformations.
Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
| Conformer | Dihedral Angle (Cα-N-S-C) (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 178.5 | 0.00 |
| B | 65.2 | 1.25 |
| C | -68.9 | 1.30 |
| D | -175.4 | 2.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a quantum chemical calculation.
The global minimum, Conformer A, would likely feature a fully extended, anti-periplanar arrangement of the propyl chain relative to the sulfonamide group, minimizing steric hindrance. Other conformers, with gauche arrangements, would be slightly higher in energy. The energy barriers between these conformers could also be calculated, providing insight into the rates of interconversion at different temperatures.
Molecular Dynamics Simulations for Solution-Phase Conformation and Flexibility
While quantum chemical calculations provide a static picture of isolated molecules in the gas phase, molecular dynamics (MD) simulations offer a way to understand the dynamic behavior of this compound in a solvent environment, which is more representative of its state in many chemical and biological contexts.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or DMSO), and the classical equations of motion are solved for every atom in the system over a period of time, typically nanoseconds to microseconds. This simulation generates a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.
Analysis of the MD trajectory for this compound would likely show that the molecule does not remain in a single, fixed conformation but rather samples a range of conformations. The distribution of key dihedral angles over the course of the simulation can be plotted to visualize the conformational preferences in solution. The solvent is expected to play a significant role, potentially stabilizing certain conformers through hydrogen bonding with the sulfonamide groups.
The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. For this compound, the terminal methyl group of the propyl chain would be expected to exhibit the highest RMSF, indicating the greatest flexibility. In contrast, the atoms of the benzene ring would show lower RMSF values, reflecting their more rigid nature.
Table 2: Hypothetical Root-Mean-Square Fluctuation (RMSF) Values from a Molecular Dynamics Simulation
| Molecular Substructure | Average RMSF (Å) |
| Benzene Ring Carbons | 0.5 - 0.7 |
| Sulfonamide Sulfur Atoms | 0.6 - 0.8 |
| Propyl Chain (α-carbon) | 0.9 - 1.2 |
| Propyl Chain (β-carbon) | 1.1 - 1.5 |
| Propyl Chain (γ-carbon) | 1.4 - 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a molecular dynamics simulation.
Molecular Mechanism and Target Interaction Studies of N Propylbenzene 1,4 Disulfonamide
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Structure-activity relationship studies are crucial for optimizing lead compounds. However, without initial data on the biological activity of N-propylbenzene-1,4-disulfonamide, no SAR studies involving this compound have been published. Research on related sulfonamides has explored how different substituents on the benzene (B151609) ring and the sulfonamide nitrogen affect activity, but these findings are not directly transferable to the specific compound .
Correlation of Structural Features with In Vitro Biochemical Responses
The biochemical activity of benzenesulfonamide (B165840) derivatives is intrinsically linked to the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. nih.govacs.org Structure-activity relationship (SAR) studies on analogous compounds provide a framework for understanding how the n-propyl group and the second sulfonamide group in this compound likely influence its biological effects.
The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore, known to act as a zinc-binding group in a variety of metalloenzymes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the enzyme's active site, a fundamental interaction for inhibitory activity. The presence of two sulfonamide groups in this compound suggests the potential for complex or bivalent interactions with its target protein(s).
The n-propyl group attached to one of the sulfonamide nitrogens introduces a hydrophobic element. This alkyl chain can engage in van der Waals interactions with hydrophobic pockets within the active site of a target enzyme. nih.gov The size and conformation of this group are critical; for instance, in studies of other sulfonamides, the length and branching of alkyl substituents have been shown to significantly impact inhibitory potency and selectivity against different enzyme isoforms.
Interactive Table: Hypothetical In Vitro Activity of this compound Analogs Based on General SAR Principles
| Compound | R1 Group | R2 Group | Predicted Relative Potency | Rationale |
| Analog A | -H | -SO₂NH₂ | Baseline | Unsubstituted second sulfonamide. |
| Analog B | -CH₃ | -SO₂NH₂ | Increased | Small alkyl group may improve hydrophobic interactions. |
| This compound | -CH₂CH₂CH₃ | -SO₂NH₂ | Potentially Higher | N-propyl group can occupy a deeper hydrophobic pocket. |
| Analog C | -CH(CH₃)₂ | -SO₂NH₂ | Variable | Branched alkyl group may cause steric hindrance. |
| Analog D | -CH₂CH₂CH₃ | -SO₂NHCH₃ | Decreased | Substitution on the second sulfonamide may disrupt key H-bonds. |
Computational Approaches to Pharmacophore Modeling and Ligand Design
In the absence of extensive empirical data for this compound, computational methods serve as powerful tools to predict its biological activity and guide the design of more potent and selective analogs. nih.gov
Pharmacophore Modeling: A pharmacophore model for this compound would be developed based on the structural features of known active sulfonamides targeting a specific protein. researchgate.net This model would typically include:
A zinc-binding feature, representing the sulfonamide group(s).
One or more hydrophobic features, corresponding to the benzene ring and the n-propyl group.
Hydrogen bond donor and acceptor sites on the sulfonamide moieties.
Such a model serves as a 3D template in virtual screening campaigns to identify other molecules from large chemical libraries with a similar arrangement of essential features, and thus a higher probability of binding to the same target.
Ligand Design and Molecular Docking: Molecular docking simulations are instrumental in visualizing the binding mode of this compound within the active site of a target protein. nih.govresearchgate.net These simulations can predict the binding affinity and identify key amino acid residues involved in the interaction. For instance, docking studies of benzenesulfonamide derivatives with carbonic anhydrase have revealed that the sulfonamide group coordinates with the catalytic zinc ion, while the benzene ring and its substituents form interactions with hydrophobic and hydrophilic residues lining the active site cavity. nih.govtandfonline.com
Based on the docking pose of this compound, modifications can be proposed to enhance its activity. For example, if the n-propyl group is found to be in proximity to a larger, unoccupied hydrophobic pocket, analogs with longer alkyl chains could be designed to exploit this interaction. Conversely, if steric clashes are observed, smaller substituents might be more favorable. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity, providing predictive models for designing novel compounds with improved potency. nanobioletters.comresearchgate.net
Interactive Table: Predicted Key Interactions of this compound from a Hypothetical Docking Study with a Generic Enzyme Active Site
| Structural Feature of Ligand | Interacting Residue Type in Receptor | Type of Interaction | Predicted Contribution to Binding Affinity |
| Sulfonamide Group 1 (-SO₂NH₂) | Zinc Ion | Coordination | High (Essential for activity) |
| Sulfonamide Group 1 (-SO₂NH₂) | Polar residues (e.g., Thr, Gln) | Hydrogen Bonding | Moderate |
| Benzene Ring | Aromatic residues (e.g., Phe, Tyr) | π-π Stacking | Moderate |
| N-Propyl Group | Hydrophobic residues (e.g., Leu, Val, Ile) | Van der Waals Forces | Moderate |
| Sulfonamide Group 2 (-SO₂NH₂) | Solvent or distant polar residues | Hydrogen Bonding | Low to Moderate |
Theoretical and Computational Chemistry of N Propylbenzene 1,4 Disulfonamide
Quantum Chemical Analysis
Quantum chemical calculations provide a powerful lens through which to understand the fundamental electronic characteristics of a molecule. These methods can predict a range of properties that are difficult or impossible to measure experimentally.
Electronic Structure Properties and Reactivity Prediction
The electronic structure of N-Propylbenzene-1,4-disulfonamide is dictated by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, the two electron-withdrawing sulfonamide groups, and the N-propyl substituent. The sulfonamide groups significantly influence the electronic landscape of the benzene ring, withdrawing electron density and making the ring more electron-deficient. This has a profound effect on the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack.
Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these effects. By calculating parameters like atomic charges, bond orders, and various reactivity descriptors, a detailed picture of the molecule's chemical behavior can be painted. For instance, the nitrogen and oxygen atoms of the sulfonamide groups are expected to carry partial negative charges, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the sulfonamide nitrogen and the propyl group will exhibit partial positive charges.
Electrostatic Potential Surface and Frontier Molecular Orbital Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide groups, indicating their role as hydrogen bond acceptors. researchgate.net The regions around the N-H protons would exhibit positive potential (blue regions), highlighting their capacity as hydrogen bond donors. researchgate.net The benzene ring itself will have a region of negative potential above and below the plane of the ring due to the delocalized π-electrons, a characteristic feature of aromatic systems. researchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is anticipated to be localized primarily on the benzene ring, while the LUMO is expected to be distributed across the sulfonamide groups, reflecting their electron-withdrawing nature. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net The introduction of the N-propyl group, an electron-donating group, would be expected to raise the energy of the HOMO slightly compared to the unsubstituted benzene-1,4-disulfonamide (B103779).
| Computational Parameter | Predicted Characteristics for this compound |
| HOMO Localization | Primarily on the benzene ring |
| LUMO Localization | Distributed across the sulfonamide groups |
| MEP Negative Regions | Oxygen atoms of the sulfonamide groups |
| MEP Positive Regions | N-H protons and potentially the hydrogens of the propyl group |
Prediction of Spectroscopic Signatures
Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which can aid in the experimental characterization of a molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the characteristic vibrational frequencies of the functional groups in this compound. Key predicted peaks would include the S=O stretching vibrations of the sulfonamide groups (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), the N-H stretching vibration (around 3300 cm⁻¹), and various C-H and C=C stretching and bending vibrations associated with the propyl group and the benzene ring. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated to aid in the structural elucidation of the molecule. The aromatic protons would appear in the downfield region of the ¹H NMR spectrum, with their exact shifts influenced by the positions of the sulfonamide groups. The protons of the propyl group would show characteristic splitting patterns and chemical shifts in the upfield region.
Molecular Dynamics and Simulation Studies
While quantum chemical methods are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are necessary to understand how a molecule behaves over time in a more complex environment, such as in solution or interacting with a biological macromolecule.
Solvation Effects and Conformational Stability in Various Solvents
The solubility and conformational preferences of this compound are highly dependent on the solvent environment. MD simulations can be employed to study these effects by placing the molecule in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) and simulating their movements over time.
The N-propyl group introduces a degree of conformational flexibility. Rotations around the C-N and C-S bonds will lead to different conformers with varying energies and stabilities. In a polar solvent like water, conformations that allow for favorable hydrogen bonding between the sulfonamide groups and water molecules will be preferred. In a nonpolar solvent, intramolecular interactions and steric effects will play a more dominant role in determining the most stable conformation.
Protein-Ligand Complex Dynamics and Binding Mechanism Simulations
Given that many sulfonamide-containing compounds exhibit biological activity by binding to specific protein targets, MD simulations are a crucial tool for investigating the potential interactions of this compound with proteins. These simulations can provide detailed insights into the binding mechanism, the stability of the protein-ligand complex, and the key amino acid residues involved in the interaction.
A typical workflow would involve docking the this compound into the active site of a target protein, followed by a long-timescale MD simulation of the resulting complex. Analysis of the simulation trajectory can reveal:
Binding Free Energy: Calculating the binding free energy provides a quantitative measure of the affinity of the ligand for the protein.
Interaction Fingerprints: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Conformational Changes: Observing any changes in the conformation of the protein or the ligand upon binding.
For example, if this compound were to be investigated as an inhibitor of a particular enzyme, MD simulations could elucidate how the N-propyl group fits into a hydrophobic pocket of the active site, and how the sulfonamide groups form hydrogen bonds with key residues, leading to the inhibition of the enzyme's function. mdpi.comnih.gov
| Simulation Type | Information Gained |
| Molecular Docking | Predicts the preferred binding orientation of the ligand in the protein's active site. |
| Molecular Dynamics | Simulates the dynamic behavior of the protein-ligand complex over time, assessing its stability. |
| Free Energy Calculations | Quantifies the strength of the protein-ligand interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a powerful tool to predict their biological activities and to guide the design of new derivatives with enhanced potency. This section will delve into the theoretical development and validation of QSAR models for this compound based on in vitro data.
Development of Predictive Models based on In Vitro Data
The development of a predictive QSAR model is a systematic process that begins with the collection of a reliable dataset of compounds with their corresponding in vitro biological activities. In the case of this compound, this would involve synthesizing a series of derivatives and testing their activity in a relevant biological assay, for instance, as enzyme inhibitors or receptor antagonists.
Data Set Preparation:
A crucial first step is the curation of a dataset. This involves gathering a series of molecules structurally related to this compound and their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. A common split is 70-80% of the compounds for the training set and the remainder for the test set.
Molecular Descriptor Calculation:
Once the dataset is established, a wide array of molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical information encoded within a molecule's structure. They can be categorized into several classes:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, and structural fragments).
3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area, and pharmacophore features).
For a series of this compound derivatives, relevant descriptors might include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges on the sulfonamide groups), and steric properties (e.g., molecular volume, shape indices).
Model Development:
With the descriptors calculated, various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the biological activity and a set of descriptors.
A hypothetical MLR model for a series of this compound derivatives might look like:
log(1/IC₅₀) = β₀ + β₁ * LogP + β₂ * E_HOMO + β₃ * V_m
Where:
log(1/IC₅₀) is the biological activity.
LogP represents the hydrophobicity.
E_HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.
V_m is the molecular volume, a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the training set.
More advanced machine learning techniques such as Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can also be used to capture more complex, non-linear relationships between the molecular descriptors and the biological activity. researchgate.netjbclinpharm.org
To illustrate the development of a predictive model, consider a hypothetical dataset of this compound analogs and their in vitro inhibitory activity against a target enzyme.
| Compound | R-group | log(1/IC₅₀) | LogP | E_HOMO (eV) | Molecular Volume (ų) |
| 1 | -H | 4.5 | 2.1 | -8.5 | 250 |
| 2 | -CH₃ | 4.8 | 2.5 | -8.4 | 265 |
| 3 | -Cl | 5.1 | 2.8 | -8.7 | 260 |
| 4 | -F | 4.9 | 2.3 | -8.8 | 255 |
| 5 | -OCH₃ | 5.3 | 2.0 | -8.2 | 275 |
| ... | ... | ... | ... | ... | ... |
| This is a hypothetical data table for illustrative purposes. |
Using a statistical software, a QSAR equation would be generated based on the training set data. The quality of the model is initially assessed by its statistical parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors.
Validation and Applicability Domain of QSAR Models
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step in the modeling process. Validation assesses the robustness and predictive capability of the model.
Internal Validation:
Internal validation techniques use only the training set to assess the model's stability and robustness. A common method is cross-validation , particularly the leave-one-out (LOO) method. In LOO cross-validation, a model is built using all but one compound from the training set, and the activity of the excluded compound is predicted. This process is repeated until every compound has been excluded once. The cross-validated coefficient of determination (Q²) is then calculated. A high Q² value (typically > 0.5) indicates good internal consistency and robustness of the model. tandfonline.com
Another internal validation technique is Y-randomization . The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the original model has a high R² and the randomized models have very low R² values, it suggests that the original model is not a result of a chance correlation. jbclinpharm.org
External Validation:
The most stringent test of a QSAR model's predictive power is external validation . This involves using the model to predict the biological activities of the compounds in the test set, which were not used in the model development. The predictive ability is often quantified by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model has good predictive power for new compounds. tandfonline.com
Applicability Domain:
A crucial aspect of QSAR modeling is defining its applicability domain (AD) . The AD is the chemical space of structures for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. chemijournal.com
The AD can be defined based on several criteria, including:
Descriptor Range: The ranges of the molecular descriptors used in the model. A new compound is considered within the AD if its descriptor values fall within the minimum and maximum values of the training set descriptors.
Leverage Approach: The leverage of a compound indicates its influence on the model. Compounds with high leverage are outliers in the descriptor space of the training set. A warning leverage (h) is often defined, and predictions for compounds with a leverage higher than h are considered unreliable.
Similarity-Based Methods: The similarity of a new compound to the compounds in the training set can be assessed. If a compound is too dissimilar, it falls outside the AD.
A Williams plot is a graphical representation that is often used to visualize the applicability domain of a QSAR model. It plots the standardized residuals versus the leverage values for each compound. This plot helps to identify both response outliers (compounds with large residuals) and structural outliers (compounds with high leverage).
Below is a hypothetical table summarizing the validation statistics for a QSAR model developed for a series of this compound derivatives.
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination for the training set. |
| Q² (LOO) | 0.75 | Cross-validated coefficient of determination for the training set. |
| R²_pred | 0.80 | Predictive R² for the external test set. |
| RMSE | 0.25 | Root Mean Square Error of the predictions. |
| This is a hypothetical data table for illustrative purposes. |
The values in this table would suggest a statistically robust and predictive QSAR model. The development and rigorous validation of such models for this compound and its analogs could significantly accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of the most promising candidates.
Advanced Applications and Emerging Research Directions for N Propylbenzene 1,4 Disulfonamide
Potential in Materials Science and Supramolecular Chemistry
Investigation of Self-Assembly and Ordered Nanostructures
There is currently a lack of specific research into the self-assembly and formation of ordered nanostructures by N-propylbenzene-1,4-disulfonamide. The principles of supramolecular chemistry suggest that molecules with hydrogen bond donors and acceptors, as well as aromatic rings, can engage in non-covalent interactions leading to self-organization. However, dedicated studies to explore and characterize such phenomena for this particular compound have not been found.
Integration into Polymeric and Hybrid Materials for Functional Properties
Analytical Method Development for Detection and Characterization
High-Performance Chromatographic Methods for Purity Assessment and Quantitative Analysis
While High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for the separation and quantification of various organic compounds, including many sulfonamides, specific HPLC methods developed and validated for the purity assessment and quantitative analysis of this compound are not described in the available literature. General methods for sulfonamide analysis exist, but tailored protocols for this compound, including optimal mobile phases, column types, and detection parameters, have not been detailed.
A representative, though general, summary of HPLC conditions often employed for the analysis of related aromatic sulfonamides is presented below. It is important to note that these are not specific to this compound and would require optimization.
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (typically around 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
This table represents generalized conditions for related compounds and not validated data for this compound.
Advanced Spectroscopic Techniques for Trace Detection and Environmental Monitoring
Advanced spectroscopic techniques are crucial for the detection of trace amounts of chemical compounds in various matrices, including environmental samples. The environmental monitoring of the broader sulfonamide class of compounds is an active area of research due to their use as veterinary and human antibiotics. However, specific advanced spectroscopic methods, such as surface-enhanced Raman spectroscopy (SERS) or advanced mass spectrometry techniques, tailored for the trace detection of this compound have not been reported. The potential for this compound to be an environmental contaminant and the development of sensitive detection methods remain uninvestigated.
Future Research Avenues for this compound
Based on the current lack of specific research, several avenues for future investigation into this compound can be proposed:
Fundamental Supramolecular Chemistry: A foundational study of the intermolecular interactions of this compound in the solid state and in various solvents could reveal potential for self-assembly and crystal engineering.
Materials Science Exploration: Research could be directed towards synthesizing polymers or co-crystals incorporating this compound to explore potential enhancements in material properties.
Development of Validated Analytical Methods: A significant opportunity exists in the development and validation of robust HPLC and other analytical methods for the accurate quantification and purity assessment of this compound.
Environmental and Biological Screening: Given the widespread use of other sulfonamides, preliminary studies to assess the environmental presence and potential biological activity of this compound could be warranted.
Exploration of Sustainable Synthetic Methodologies and Green Chemistry Approaches
The advancement of green chemistry principles is crucial in modern organic synthesis, aiming to reduce environmental impact and enhance laboratory safety. For the synthesis of this compound, several sustainable methodologies can be conceptualized based on established green synthetic routes for sulfonamides.
One promising approach involves the utilization of water as a solvent, replacing volatile and often toxic organic solvents. Research has demonstrated the feasibility of synthesizing various sulfonamides in aqueous media. researchgate.netresearchgate.net For this compound, this would entail the reaction of 4-(propylsulfamoyl)benzene-1-sulfonyl chloride with an amine in water. This method not only reduces solvent-related waste but can also simplify product isolation.
Another key area of green chemistry is the use of catalysts to enable more efficient and selective reactions. The N-alkylation of sulfonamides, a key step in the synthesis of this compound, can be achieved using alcohols as alkylating agents in the presence of a catalyst. organic-chemistry.orgnih.govacs.org This "borrowing hydrogen" methodology is an atom-economical alternative to traditional methods that use alkyl halides, which generate stoichiometric amounts of salt waste. For instance, the reaction of benzene-1,4-disulfonamide (B103779) with propanol, catalyzed by a manganese or iridium complex, could directly yield the desired product. nih.govacs.org
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency. A potential one-pot synthesis of this compound could involve the in-situ generation of the sulfonyl chloride from a corresponding thiol, followed by immediate reaction with an amine. researchgate.net
The table below outlines a comparison of traditional versus potential green synthetic approaches for this compound.
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Solvent | Volatile Organic Solvents (e.g., Dichloromethane, Toluene) | Water, Ethanol, or solvent-free conditions |
| Alkylating Agent | Propyl halides | Propanol |
| Catalyst | Stoichiometric base (e.g., Pyridine) | Catalytic amounts of transition metals (e.g., Mn, Ir) |
| Byproducts | Halide salts | Water |
| Reaction Steps | Multiple, with isolation of intermediates | One-pot synthesis |
Integration with Emerging High-Throughput Screening Platforms (In Vitro)
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid screening of large compound libraries against biological targets. nih.govthermofisher.commsu.edu this compound and libraries of its analogs could be effectively integrated into HTS campaigns to identify new therapeutic leads.
A key area of interest for benzene-1,4-disulfonamide derivatives is in cancer research, particularly as inhibitors of oxidative phosphorylation (OXPHOS). nih.gov A phenotypic screen using cancer cell lines grown in a galactose-containing medium, which forces reliance on OXPHOS for energy production, could be employed. nih.gov In such a screen, this compound would be tested for its ability to selectively inhibit the growth of these cells.
The following table details a hypothetical HTS workflow for this compound:
| Step | Description | Technology/Method |
| 1. Library Preparation | Synthesis of a focused library of this compound analogs with variations in the propyl group and substitutions on the benzene (B151609) ring. | Parallel synthesis, automated purification |
| 2. Assay Development | Optimization of a cell-based assay to measure a specific biological endpoint, such as inhibition of cancer cell proliferation or a specific enzyme activity. | Cell viability assays (e.g., MTT, CellTiter-Glo), enzyme inhibition assays |
| 3. High-Throughput Screen | Automated screening of the compound library at a single concentration against the target assay in a multi-well plate format (e.g., 384- or 1536-well plates). | Robotic liquid handlers, automated plate readers |
| 4. Hit Confirmation | Re-testing of initial "hits" from the primary screen to confirm their activity and rule out false positives. | Dose-response curves to determine IC50 values |
| 5. Secondary Assays | Further characterization of confirmed hits in a panel of related assays to determine selectivity and mechanism of action. | Orthogonal assays, target engagement studies |
The integration of this compound into HTS platforms would be facilitated by its relatively simple structure, which is amenable to the synthesis of diverse libraries. The data generated from such screens could provide valuable structure-activity relationship (SAR) information to guide the optimization of lead compounds.
Novel Conceptual Applications in Chemical Biology and Material Science Research
Beyond its potential therapeutic applications, the this compound scaffold holds promise for novel applications in chemical biology and material science.
Chemical Biology:
In chemical biology, small molecules are used as probes to study and manipulate biological processes. nih.gov The sulfonamide group is a versatile functional group that has been incorporated into various chemical probes. acs.orgnih.gov this compound could be modified to create such probes. For example, the incorporation of a fluorophore onto the benzene ring could yield a fluorescent probe for imaging specific cellular targets. nih.gov The propyl group could be functionalized with a reactive "warhead" to create a covalent probe for identifying and characterizing protein binding partners. acs.org
Potential chemical biology applications are summarized in the table below:
| Application | Modification to this compound | Research Goal |
| Fluorescent Probe | Attachment of a fluorescent dye (e.g., fluorescein, rhodamine) | Visualize the localization of the compound or its target within cells. |
| Covalent Probe | Incorporation of a reactive group (e.g., acrylamide, chloroacetamide) | Irreversibly label and identify the protein targets of the compound. |
| Affinity-Based Probe | Immobilization onto a solid support (e.g., agarose (B213101) beads) | Isolate and identify binding proteins from cell lysates. |
Material Science:
In material science, sulfonamide-containing polymers have been explored for various applications due to their unique properties. The disulfonamide linkage in this compound could serve as a monomer for the synthesis of novel polymers. The presence of two sulfonamide groups allows for the formation of linear or cross-linked polymers.
The properties of these polymers could be tuned by modifying the propyl group or the benzene ring. For instance, the introduction of long alkyl chains could lead to materials with interesting liquid crystalline properties. The incorporation of photo-responsive groups could result in the development of smart materials that change their properties in response to light.
The following table outlines potential material science applications:
| Material Type | Potential Application | Key Feature |
| Linear Polymers | Specialty plastics, fibers | High thermal stability, specific solubility properties |
| Cross-linked Polymers | Resins, coatings | Enhanced mechanical strength and chemical resistance |
| Functional Materials | Sensors, stimuli-responsive materials | Tunable electronic or optical properties |
The exploration of this compound in these emerging research areas could lead to the development of valuable new tools and materials with a wide range of applications.
Q & A
What are the optimal synthetic routes for preparing N-propylbenzene-1,4-disulfonamide and its derivatives?
Basic Research Question
The synthesis of benzene-1,4-disulfonamide derivatives typically involves reacting a primary amine (e.g., N-propylamine) with 1,4-benzenedisulfonyl chloride in the presence of a base like pyridine. For example, in analogous compounds such as N-(3-methyl-1H-indol-7-yl)benzene-1,4-disulfonamide, the amine (0.103 mmol) is suspended in pyridine, followed by addition of the sulfonyl chloride (0.133 mmol) and stirring at room temperature for 16 hours . Key parameters include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
